

Application Notes and Protocols for PEG3-Methylamine in Targeted Drug Delivery Systems

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Compound of Interest

Compound Name: PEG3-methylamine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Hydroxy-**PEG3-methylamine** as a heterobifunctional linker in the development of targeted drug delivery systems. This document outlines the core principles, experimental protocols, and expected outcomes when formulating and characterizing these advanced therapeutic platforms. While "**PEG3-methylamine**" is a general term, in the context of bioconjugation for drug delivery, the heterobifunctional linker "Hydroxy-**PEG3-methylamine**" is often utilized due to its terminal hydroxyl and methylamine groups, which allow for sequential conjugation reactions.^{[1][2][3]}

Introduction to Hydroxy-PEG3-Methylamine in Targeted Drug Delivery

Hydroxy-**PEG3-methylamine** is a short-chain polyethylene glycol (PEG) derivative that serves as a flexible and hydrophilic spacer.^[4] Its primary role in targeted drug delivery is to covalently link targeting moieties (e.g., antibodies, peptides, aptamers) to the surface of drug-loaded nanocarriers, such as liposomes or nanoparticles.^{[5][6]} The PEG component of the linker offers several advantages, including:

- **Reduced Immunogenicity:** The hydrophilic PEG chains can shield the nanocarrier from recognition by the immune system, prolonging its circulation time in the bloodstream.^{[7][8]}

- Improved Solubility and Stability: PEGylation enhances the aqueous solubility and colloidal stability of the drug delivery system, preventing aggregation.[7][9]
- Platform for Bioconjugation: The terminal reactive groups (hydroxyl and methylamine) provide handles for the covalent attachment of targeting ligands and drug molecules.[2][3]

Data Presentation: Physicochemical Properties and Representative Formulation Data

The following tables summarize the key physicochemical properties of Hydroxy-**PEG3-methylamine** and provide representative data for drug delivery systems formulated with short-chain PEGylated lipids, which can serve as a reference for systems developed using Hydroxy-**PEG3-methylamine**.

Table 1: Physicochemical Properties of Hydroxy-**PEG3-Methylamine**[2][3][4]

| Property | Value |
|--------------------|---------------------------------|
| Chemical Formula | C9H21NO4 |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 90430-59-4 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Water, DMSO, DMF, DCM |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, protected from light |

Table 2: Representative Data for PEGylated Nanoparticle Formulations

Data presented here is illustrative for nanoparticles functionalized with short-chain PEGs and may vary depending on the specific formulation parameters.

| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
|-----------------------------------|--------------------------|-------------------------|-----------|
| Hydrodynamic Diameter (nm) | 150 ± 10 | 184 ± 15 | [10] |
| Polydispersity Index (PDI) | 0.25 ± 0.05 | 0.15 ± 0.03 | [10] |
| Zeta Potential (mV) | -25 ± 5 | -10 ± 3 | [11] |
| Drug Loading Efficiency (%) | 75 ± 8 | 68.8 ± 7 | [12] |
| Drug Release at 24h (%) | 60 ± 5 | 40 ± 6 | [1] |
| In Vivo Circulation Half-life (h) | < 1 | ~5-10 | [7][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Hydroxy-**PEG3-methylamine** in the development of targeted drug delivery systems.

Protocol 1: Formulation of PEGylated Lipid Nanoparticles (LNPs)

This protocol describes the formulation of lipid nanoparticles incorporating a lipid-PEG3-amine conjugate using a microfluidic mixing method for the encapsulation of a model drug.

Materials:

- Ionizable lipid (e.g., DLin-MC3-DMA)
- Helper lipid (e.g., DSPC)
- Cholesterol
- Hydroxy-**PEG3-methylamine** pre-conjugated to a lipid anchor (e.g., DSPE-PEG3-amine)

- Model drug (e.g., Doxorubicin)
- Anhydrous ethanol
- Aqueous buffer (e.g., citrate buffer, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing system (e.g., NanoAssembler®)
- Dialysis tubing (MWCO 10 kDa)
- 0.22 μ m sterile filter

Procedure:

- **Prepare Lipid Stock Solution:** Dissolve the ionizable lipid, helper lipid, cholesterol, and DSPE-PEG3-amine in anhydrous ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.[\[5\]](#)
- **Prepare Aqueous Drug Solution:** Dissolve the model drug in the aqueous buffer to the desired concentration.
- **Microfluidic Mixing:** Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).[\[5\]](#)
- **Nanoparticle Formation:** Pump the lipid-ethanol solution and the aqueous drug solution through the microfluidic mixer. The rapid mixing will induce the self-assembly of lipids into drug-loaded nanoparticles.[\[5\]](#)
- **Purification:** Purify the resulting nanoparticle suspension by dialysis against PBS (pH 7.4) for 24 hours with buffer changes every 4-6 hours to remove ethanol and unencapsulated drug.[\[5\]](#)
- **Sterilization:** Sterilize the final nanoparticle formulation by passing it through a 0.22 μ m filter.[\[5\]](#)
- **Storage:** Store the purified nanoparticles at 4°C.

Protocol 2: Conjugation of a Targeting Peptide to PEGylated Nanoparticles

This protocol outlines the conjugation of a targeting peptide with a terminal carboxylic acid group to the amine-functionalized surface of the PEGylated nanoparticles formulated in Protocol 1.

Materials:

- Amine-functionalized PEGylated nanoparticles from Protocol 1
- Targeting peptide with a C-terminal carboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer (0.1 M MES, pH 5.5)
- Coupling Buffer (PBS, pH 7.4)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
- Centrifugal filter units (MWCO 100 kDa)

Procedure:

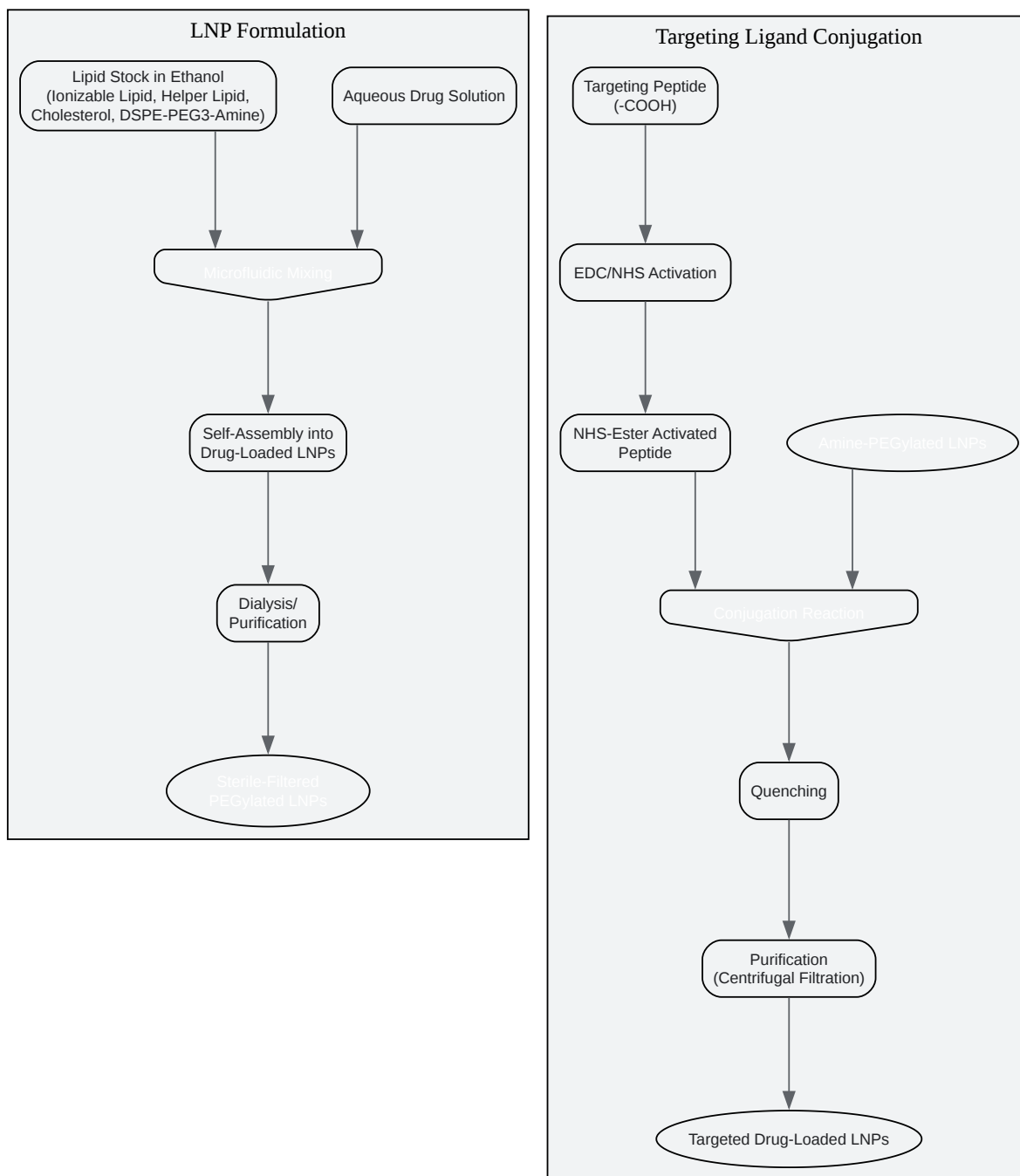
- Activate Peptide Carboxyl Group:
 - Dissolve the targeting peptide in Activation Buffer to a final concentration of 1-5 mg/mL. [\[14\]](#)
 - Add EDC (1.5 equivalents to the peptide) and NHS (1.5 equivalents to the peptide). [\[14\]](#)
 - Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester activated peptide. [\[2\]](#)
- Conjugation Reaction:

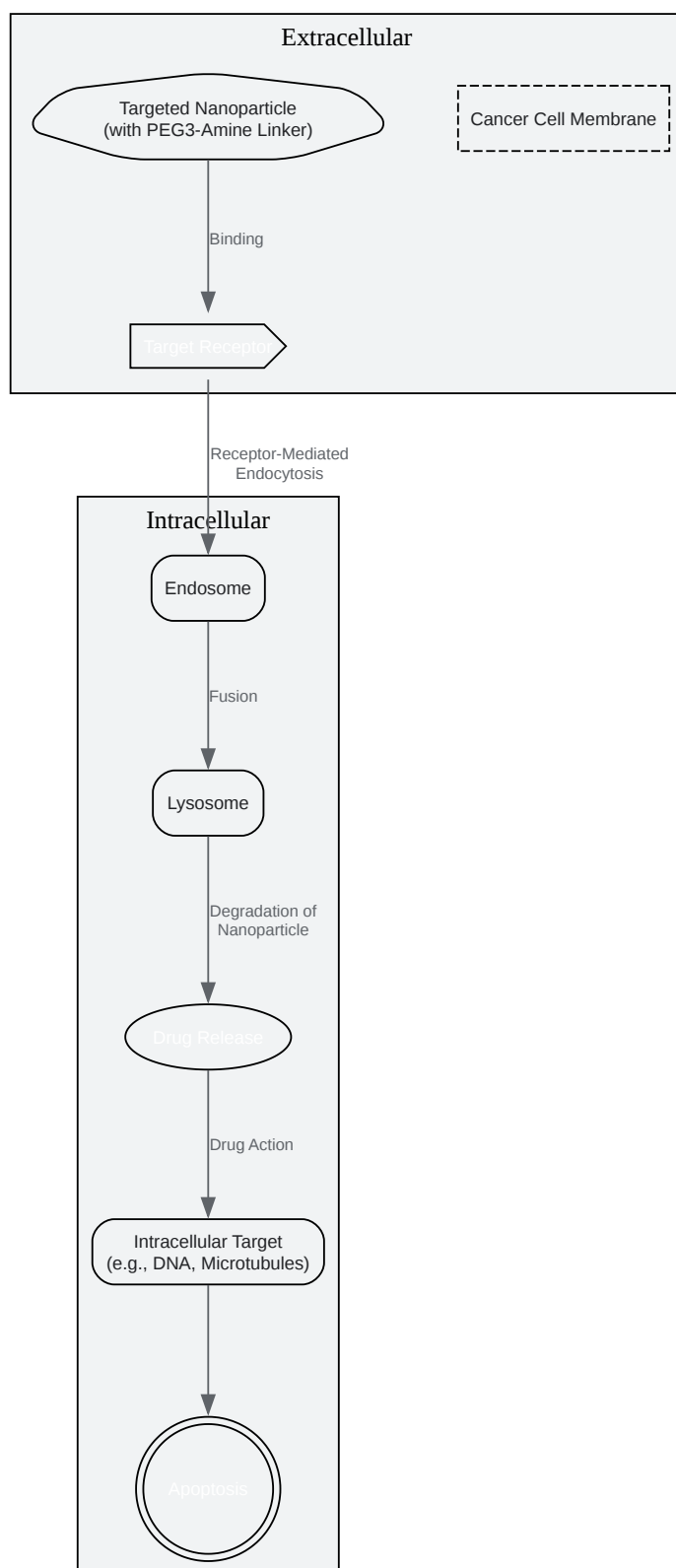
- Add the activated peptide solution to the amine-functionalized PEGylated nanoparticle suspension in Coupling Buffer. A typical molar ratio is a 10- to 50-fold molar excess of the activated peptide to the surface amine groups on the nanoparticles.[14]
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[14]
- Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.[2]
- Purification: Purify the targeted nanoparticles from unreacted peptide and coupling reagents using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4).
- Characterization and Storage: Resuspend the purified targeted nanoparticles in PBS and characterize for size, zeta potential, and targeting ligand density. Store at 4°C.

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway for targeted drug delivery.





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